(3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile
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Overview
Description
(3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile is an organic compound that belongs to the class of nitriles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a bromophenyl derivative with a suitable diene precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield, purity, and cost-effectiveness. Safety measures and environmental considerations are also crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
(3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3Z)-2-amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile: Lacks the bromine atom, which may affect its reactivity and applications.
(3Z)-2-amino-4-(4-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile: Similar structure but with the bromine atom in a different position, potentially leading to different chemical properties.
Uniqueness
The presence of the bromophenyl group in (3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile imparts unique reactivity and potential applications compared to its analogs. This uniqueness can be leveraged in specific scientific and industrial contexts.
Properties
Molecular Formula |
C13H7BrN4 |
---|---|
Molecular Weight |
299.13 g/mol |
IUPAC Name |
(3Z)-2-amino-4-(3-bromophenyl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C13H7BrN4/c14-12-3-1-2-9(5-12)4-10(6-15)13(18)11(7-16)8-17/h1-5H,18H2/b10-4+ |
InChI Key |
WPCDZYNVIQAGNO-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(\C#N)/C(=C(C#N)C#N)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C#N)C(=C(C#N)C#N)N |
Origin of Product |
United States |
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